1H-Indole-2-propanoic acid, 1-[(4-chlorophenyl)methyl]-3-[(1,1-dimethylethyl)thio]-, alpha,alpha-dimethyl-5-(1-methylethyl)-, ethyl ester
Description
This compound, commonly referred to as MK-886 (CAS: 118414-82-7), is a synthetic indole derivative with the molecular formula C₂₇H₃₄ClNO₂S and a molecular weight of 472.09 g/mol . It is a well-characterized inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase-activating protein (FLAP) . MK-886 was initially identified for its role in blocking the biosynthesis of prostaglandin E₂ (PGE₂) by inhibiting mPGES-1 enzyme activity and protein expression . Additionally, it acts as a selective PPAR-α antagonist, modulating lipid metabolism and inflammatory pathways . Its ethyl ester moiety enhances bioavailability, making it a tool compound in preclinical studies .
Properties
IUPAC Name |
ethyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38ClNO2S/c1-9-33-27(32)29(7,8)17-25-26(34-28(4,5)6)23-16-21(19(2)3)12-15-24(23)31(25)18-20-10-13-22(30)14-11-20/h10-16,19H,9,17-18H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKYWADOQVYCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=C(C2=C(N1CC3=CC=C(C=C3)Cl)C=CC(=C2)C(C)C)SC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857335 | |
| Record name | Ethyl 3-[3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-(propan-2-yl)-1H-indol-2-yl]-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141863-04-9 | |
| Record name | Ethyl 3-[3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-(propan-2-yl)-1H-indol-2-yl]-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1H-Indole-2-propanoic acid, particularly the compound known as "1-[(4-chlorophenyl)methyl]-3-[(1,1-dimethylethyl)thio]-, alpha,alpha-dimethyl-5-(1-methylethyl)-, ethyl ester," has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its indole structure, which is known for its ability to interact with various biological targets. The presence of substituents such as the 4-chlorophenyl group and the thioether moiety enhances its biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- BACE1 Inhibition : The compound has been identified as a competitive inhibitor of β-secretase (BACE1), which plays a critical role in the generation of β-amyloid peptides associated with Alzheimer's disease. Studies show that it effectively reduces Aβ40 and Aβ42 production in HEK293 cells expressing APP695 Swedish mutant, with an IC50 value of approximately 4.47 μmol/L .
- Influence on Fatty Acid-Binding Protein 4 (FABP4) : The compound acts as an inhibitor of FABP4, influencing lipid metabolism and cellular signaling pathways. This inhibition can lead to significant changes in cell growth and apoptosis in cancer cells.
Biological Activities
The compound exhibits a variety of biological activities:
- Anticancer Properties : It has been shown to induce apoptosis in various cancer cell lines by modulating pro-apoptotic gene expression. This suggests potential applications in cancer therapy.
- Neuroprotective Effects : By inhibiting BACE1, the compound may offer neuroprotective benefits, potentially serving as a therapeutic agent for neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Effects : The compound's ability to inhibit fatty acid amide hydrolase (FAAH) suggests it may modulate endocannabinoid signaling pathways, contributing to anti-inflammatory effects .
Data Tables
Case Study 1: Alzheimer's Disease Model
In a study conducted using HEK293 cells expressing mutant APP695, the administration of the compound resulted in a significant decrease in Aβ peptide levels. This study underscores its potential as a therapeutic agent for Alzheimer's disease by targeting BACE1 activity.
Case Study 2: Cancer Cell Lines
Research involving various cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates. The mechanism was linked to the upregulation of pro-apoptotic genes, indicating its potential use in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons
Structural Modifications and Target Specificity MK-886 vs. No bioactivity data for this analogue are reported, suggesting it may serve as a synthetic intermediate or reference standard . MK-886 vs. MK-591: MK-591 replaces the 5-isopropyl group with a quinolinylmethoxy moiety and is formulated as a sodium salt. This modification enhances solubility and shifts primary activity toward FLAP inhibition, making it a potent leukotriene biosynthesis blocker . MK-886 vs. GSK2190915: GSK2190915 incorporates a pyridinylmethoxy group and a bulkier aromatic substituent, improving FLAP selectivity. It demonstrates superior in vivo efficacy in reducing leukotrienes compared to MK-886 .
Mechanistic and Therapeutic Differences mPGES-1 Inhibition: MK-886 remains a reference inhibitor for mPGES-1, though its dual activity on FLAP complicates mechanistic studies. No clinical trials have been reported due to toxicity concerns . PPAR-α Antagonism: MK-886’s PPAR-α antagonism is utilized in studies on nicotine reward prevention, where it blocks PPAR-α-dependent signaling pathways . Leukotriene Modulation: MK-591 and GSK2190915 are optimized for leukotriene pathway inhibition, with MK-591 advancing further in preclinical asthma models .
Toxicity and Pharmacokinetics
Q & A
Q. What are the primary biochemical targets of this compound, and how are its inhibitory mechanisms validated experimentally?
The compound (synonym: MK-886) is a dual inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase-activating protein (FLAP) . Its mPGES-1 inhibition blocks prostaglandin E2 (PGE2) production, while FLAP inhibition suppresses leukotriene biosynthesis. Validation involves:
- In vitro enzyme assays : IC50 values for FLAP inhibition (44 nM) and leukotriene biosynthesis (2.5 nM) are determined using human polymorphonuclear leukocytes or recombinant enzyme systems .
- Binding studies : Backbone amide hydrogen/deuterium (H/D) exchange mass spectrometry maps interactions with mPGES-1, identifying key binding regions like the glutathione-binding site .
Q. What synthetic routes are reported for this compound, and what purity criteria are critical for biological studies?
Synthesis typically involves multi-step indole functionalization. Key steps include:
- Thioether linkage formation : Reaction of tert-butylthiol with a chlorobenzyl-substituted indole intermediate under basic conditions.
- Esterification : Final ethyl ester formation via acid-catalyzed condensation. Purity (>98%) is validated via HPLC and NMR, with crystalline solid formats preferred for stability .
Q. How is the compound’s selectivity against related enzymes (e.g., COX-1/2) assessed in anti-inflammatory studies?
Selectivity assays compare inhibition of mPGES-1/FLAP versus cyclooxygenase isoforms (COX-1/2). Methods include:
- Cell-based models : Human monocytes or macrophages treated with LPS/cytokines to induce mPGES-1, followed by PGE2/LTB4 quantification via ELISA or LC-MS.
- Enzyme activity kits : Commercial COX-1/2 kits measure arachidonic acid conversion to prostaglandins, confirming no cross-reactivity .
Advanced Research Questions
Q. What structural features of this compound contribute to its dual inhibitory activity, and how can they be optimized?
The tert-butylthio group and chlorobenzyl substitution are critical for FLAP/mPGES-1 binding. Structure-activity relationship (SAR) studies reveal:
- Steric effects : The bulky tert-butylthio group enhances FLAP binding by occupying a hydrophobic pocket.
- Electrostatic interactions : The chlorobenzyl group stabilizes binding via π-π stacking with aromatic residues in mPGES-1. Optimization strategies include introducing polar substituents (e.g., pyridinylmethoxy groups) to improve solubility without compromising activity .
Q. What contradictions exist between in vitro and in vivo efficacy data, and how are these resolved experimentally?
Despite potent in vitro activity (IC50 < 50 nM), MK-886 shows limited in vivo efficacy due to:
- Poor pharmacokinetics : Rapid hepatic metabolism of the ethyl ester moiety reduces bioavailability.
- Species-specific differences : Rodent mPGES-1 exhibits lower homology to human isoforms, affecting translational relevance. Solutions include:
- Prodrug modifications : Replacing the ethyl ester with methyl groups or sodium salts to enhance stability .
- Transgenic models : Use of humanized mPGES-1 mice to better mimic human pathophysiology .
Q. How are advanced biophysical techniques (e.g., cryo-EM or X-ray crystallography) applied to study its binding mode?
While X-ray structures of mPGES-1 with MK-886 remain elusive, H/D exchange mass spectrometry identifies conformational changes in mPGES-1 upon inhibitor binding. Key findings:
- Residue protection : Regions near the glutathione-binding site (e.g., Arg126, Tyr130) show reduced deuterium uptake, indicating direct interaction.
- Dynamic allostery : MK-886 induces long-range structural perturbations, destabilizing the substrate entry channel .
Methodological Considerations
Q. What in vivo models are appropriate for evaluating its anti-cancer potential, and what endpoints are measured?
- Xenograft models : Human cancer cell lines (e.g., A549 lung adenocarcinoma) implanted in immunodeficient mice, with tumor volume monitored via caliper or bioluminescence.
- Biomarkers : PGE2 levels in serum/tumor tissue (via LC-MS) and leukotriene B4 (LTB4) in bronchoalveolar lavage fluid.
- Toxicity endpoints : Liver enzymes (ALT/AST) and renal function (creatinine) to assess off-target effects .
Q. How do researchers reconcile discrepancies in IC50 values across different assay systems?
Variability arises from:
- Enzyme source : Recombinant vs. native enzymes may have differing cofactor requirements.
- Cellular context : Leukotriene inhibition in intact cells (IC50 = 2.5 nM) vs. isolated FLAP (IC50 = 44 nM) reflects membrane permeability and intracellular retention. Standardization using reference inhibitors (e.g., zileuton for FLAP) and inter-lab validation protocols is critical .
Safety and Experimental Design
Q. What safety precautions are mandated for handling this compound in laboratory settings?
- Toxicity data : Rat oral TDLo = 3 mg/kg, indicating strict PPE (gloves, lab coat) and fume hood use .
- Waste disposal : Incineration for halogenated organic waste, per EPA guidelines.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
